

# Validating the Efficacy of AT-1002 in Celiac Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AT-1002  |           |
| Cat. No.:            | B3182494 | Get Quote |

This guide provides a comprehensive comparison of **AT-1002** (larazotide acetate) with other emerging therapies for celiac disease. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data. The guide details the mechanisms of action, summarizes clinical trial data in structured tables, outlines experimental protocols, and visualizes key pathways and workflows.

# Introduction to Celiac Disease and Therapeutic Strategies

Celiac disease is a chronic autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals.[1][2] The immune response to gluten peptides leads to inflammation and damage to the small intestine, resulting in villous atrophy and malabsorption. [1] The current standard of care is a strict, lifelong gluten-free diet, which can be challenging to maintain and may not lead to complete mucosal healing or symptom resolution in all patients. [3][4] This has spurred the development of non-dietary therapeutic alternatives targeting different aspects of the disease's pathophysiology.

# AT-1002 (Larazotide Acetate): A Tight Junction Regulator

**AT-1002**, also known as larazotide acetate, is a synthetic octapeptide designed to regulate tight junctions between intestinal epithelial cells. It is one of the most extensively studied non-dietary treatments for celiac disease.



Mechanism of Action: In celiac disease, indigestible gliadin fragments trigger the release of zonulin, a protein that modulates the permeability of the intestinal barrier. Zonulin binds to receptors on the surface of intestinal epithelial cells, initiating a signaling cascade that leads to the disassembly of tight junctions. This increased intestinal permeability allows more gluten peptides to pass from the gut lumen into the lamina propria, where they trigger an inflammatory immune response.

Larazotide acetate acts as a zonulin antagonist. By blocking the zonulin receptor, it prevents the opening of tight junctions, thereby restoring the intestinal barrier function and preventing the influx of immunogenic gluten peptides. This mechanism aims to avert the initial step in the inflammatory cascade characteristic of celiac disease.



Click to download full resolution via product page

Caption: Mechanism of action for AT-1002 (Larazotide Acetate).

### **Alternative Therapeutic Strategies**

Several alternative drugs with distinct mechanisms of action are in development for celiac disease. These include immunomodulators, enzyme therapies, and other approaches aimed at preventing the harmful effects of gluten.



| Therapeutic Agent               | Class                         | Mechanism of<br>Action                                                                                                                              | Developer(s)                |
|---------------------------------|-------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------|
| AT-1002 (Larazotide<br>Acetate) | Tight Junction<br>Modulator   | Prevents gluten peptides from passing through the intestinal barrier by blocking zonulin-induced tight junction disassembly.                        | 9 Meters Biopharma          |
| PRV-015 (AMG 714)               | Immunomodulator               | A monoclonal antibody that binds to and inhibits Interleukin-15 (IL-15), a key cytokine in the inflammatory cascade of celiac disease.              | Provention Bio /<br>Amgen   |
| TAK-062                         | Enzyme Therapy                | A highly specific, orally administered enzyme that breaks down gluten proteins in the stomach before they reach the small intestine.                | Takeda                      |
| ZED1227                         | TG2 Inhibitor                 | An orally administered molecule that blocks tissue transglutaminase 2 (TG2), an enzyme that modifies gluten peptides, making them more immunogenic. | Dr. Falk Pharma /<br>Zedira |
| TAK-101                         | Immune Tolerance<br>Induction | Nanoparticles<br>containing gluten<br>peptides are<br>administered                                                                                  | Takeda                      |



|          |                               | intravenously to "teach" the immune system to tolerate gluten, thereby preventing an inflammatory response.                     |                              |
|----------|-------------------------------|---------------------------------------------------------------------------------------------------------------------------------|------------------------------|
| TPM502   | Immune Tolerance<br>Induction | A nanoparticle-based intravenous drug containing gluten peptides that targets liver cells to induce immune tolerance to gluten. | Topas Therapeutics           |
| VTP-1000 | Immune Tolerance<br>Induction | A peptide immunotherapy designed to induce antigen-specific immune tolerance against gluten by activating regulatory T-cells.   | Barinthus<br>Biotherapeutics |

## **Comparative Efficacy Data from Clinical Trials**

The following table summarizes key quantitative data from clinical trials of **AT-1002** and its alternatives. Direct comparison is challenging due to variations in study design, endpoints, and patient populations.



| Drug                         | Phase    | Key Finding(s)                                                                                                                                                                                                                                 |
|------------------------------|----------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| AT-1002 (Larazotide Acetate) | Phase 3  | In a Phase 3 trial, larazotide acetate did not meet its primary endpoint of reducing symptoms in celiac disease patients.                                                                                                                      |
| PRV-015 (AMG 714)            | Phase 2a | In patients undergoing a gluten challenge, the 300 mg dose showed a non-significant trend towards attenuating mucosal injury. A decrease in intraepithelial lymphocyte density and patient-reported symptoms was observed compared to placebo. |
| TAK-062                      | Phase 1  | In healthy volunteers and celiac patients, TAK-062 demonstrated degradation of 97% to over 99% of ingested gluten (1-6g) in complex meals. A Phase 2 trial is ongoing.                                                                         |
| ZED1227                      | Phase 2a | Reduced gluten-induced duodenal mucosal injury in patients on a gluten challenge compared to placebo across all dose levels (10, 50, and 100 mg).                                                                                              |



| TAK-101  | Phase 2  | The trial showed a reduction in gluten-induced immune activation in the blood but did not significantly reduce intestinal inflammation or symptoms after a gluten challenge. |
|----------|----------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| TPM502   | Phase 2a | At the highest dose, the drug reduced levels of Interleukin-2 (IL-2), a biomarker for celiac disease activity, after a gluten challenge.                                     |
| VTP-1000 | Phase 1  | A first-in-human trial is assessing safety, tolerability, and proof-of-principle for inducing immune tolerance.                                                              |

## **Experimental Protocols: A Closer Look**

Detailed methodologies are crucial for interpreting and comparing clinical trial results. Below are representative protocols for key experiments.

### Protocol: Phase 2a Trial of PRV-015 (AMG 714)

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group phase 2a trial.
- Participant Population: Adults (18-80 years) with a confirmed diagnosis of celiac disease who
  had been on a gluten-free diet for at least 12 months prior to screening.
- Intervention: Participants were randomly assigned to receive subcutaneous injections of AMG 714 (150 mg or 300 mg) or a placebo over 10-12 weeks. Most patients also underwent a controlled gluten challenge, consuming approximately 2.5g of gluten daily for 10 weeks, starting from week 2.
- Primary Endpoint: Change in the villous height to crypt depth (VH:Cd) ratio in duodenal biopsies from baseline to week 12.



• Secondary Endpoints: Included changes in intraepithelial lymphocyte (IEL) density, patientreported outcomes (symptoms), and safety assessments.

#### Protocol: Phase 2 Trial of ZED1227

- Study Design: A randomized, double-blind, placebo-controlled phase 2 trial.
- Participant Population: Patients with well-controlled celiac disease.
- Intervention: Participants underwent a daily gluten challenge (3g) for six weeks while receiving one of three daily doses of ZED1227 (10 mg, 50 mg, or 100 mg) or a placebo.
- Primary Endpoint: Attenuation of gluten-induced duodenal mucosal injury, measured by the change in VH:Cd ratio.
- Secondary Endpoints: Included changes in IEL density, symptoms, and quality of life measures.





Click to download full resolution via product page

Caption: A typical workflow for a gluten-challenge clinical trial.



# Visualizing Alternative Mechanisms: Anti-IL-15 Pathway

To contrast with **AT-1002**'s barrier-focused approach, it is useful to visualize the immunomodulatory mechanism of an agent like PRV-015 (AMG 714).



Click to download full resolution via product page

Caption: Mechanism of action for PRV-015 (Anti-IL-15 Antibody).

### Conclusion

The landscape of celiac disease therapeutics is evolving, with a diverse pipeline of drugs targeting different pathogenic mechanisms. **AT-1002** (larazotide acetate), which targets intestinal permeability, represents a distinct strategy from immunomodulatory agents like PRV-015, enzyme therapies such as TAK-062, and tolerance-inducing nanoparticles like TAK-101. While initial Phase 3 results for larazotide were not successful, the variety of approaches under investigation provides multiple avenues for developing an effective non-dietary treatment. The comparative data presented here underscore the complexity of celiac disease and the importance of targeting the right mechanism to achieve clinical efficacy. Further research and



completion of ongoing clinical trials will be critical in determining the future therapeutic landscape for celiac disease patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Anti-IL-15 monoclonal antibody for the treatment of coeliac disease: the light at the end of the gluten free diet tunnel? Popa Digestive Medicine Research [dmr.amegroups.org]
- 2. Celiac disease: Alternatives to a gluten free diet PMC [pmc.ncbi.nlm.nih.gov]
- 3. Provention Bio Announces Initiation of Phase 2b PROACTIVE Study of PRV-015 (anti-IL-15) in Non-responsive Celiac Disease [prnewswire.com]
- 4. beyondceliac.org [beyondceliac.org]
- To cite this document: BenchChem. [Validating the Efficacy of AT-1002 in Celiac Disease Models: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3182494#validating-the-efficacy-of-at-1002-in-celiac-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com